Zhan Catalyst-1B

Content Navigation

- 1. General Information

- 2. Zhan Catalyst-1B (CAS 918870-76-5): Procurement Baseline and Structural Differentiation

- 3. The Procurement Risks of Substituting Zhan Catalyst-1B with Standard Hoveyda-Grubbs or Grubbs II Complexes

- 4. Quantitative Evidence Guide: Zhan Catalyst-1B vs. Standard Metathesis Catalysts

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

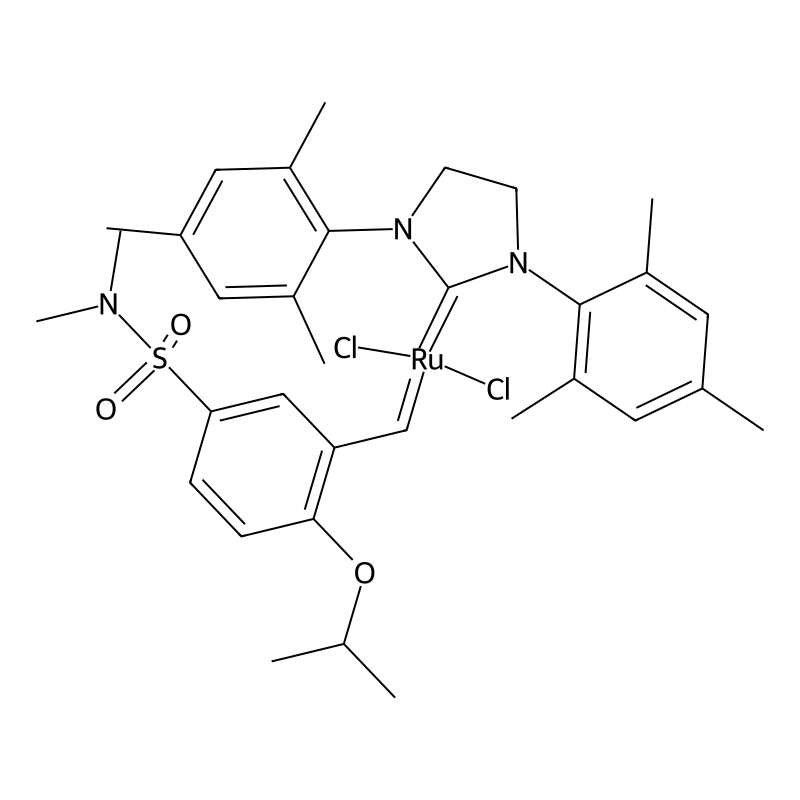

Zhan Catalyst-1B (CAS 918870-76-5) is an advanced second-generation ruthenium alkylidene complex engineered for olefin metathesis [1]. Structurally derived from the Hoveyda-Grubbs architecture, it features a critical N,N-dimethylsulfamoyl electron-withdrawing group on the chelating isopropoxybenzylidene ligand [1]. This specific modification significantly weakens the Ru–O bond, accelerating catalyst initiation while simultaneously enhancing air and thermal stability [2]. For industrial procurement and process chemistry, Zhan Catalyst-1B provides a quantifiable baseline of broad functional group tolerance, rapid kinetics with sterically hindered dienes, and a differential solubility profile that permits straightforward catalyst recovery via alcohol precipitation, making it a scalable choice for pharmaceutical macrocyclization and complex material synthesis [1] [2].

Substituting Zhan Catalyst-1B with more common alternatives like Grubbs 2nd Generation or baseline Hoveyda-Grubbs II catalysts introduces quantifiable process bottlenecks, particularly in sterically demanding ring-closing metathesis (RCM) and large-scale manufacturing [1]. Standard Hoveyda-Grubbs catalysts suffer from slow initiation rates with hindered substrates, leading to prolonged reaction times and increased thermal degradation [2]. Conversely, Grubbs II catalysts, while active, are highly sensitive to air and often require higher mol% loadings (typically 2-5%) to achieve full conversion, driving up ruthenium costs and complicating trace metal remediation [3]. Furthermore, neither standard Grubbs nor Hoveyda-Grubbs complexes possess the specific sulfonamide-driven solubility profile of Zhan Catalyst-1B, meaning that generic substitution eliminates the ability to recover the catalyst via simple methanol precipitation, thereby increasing both downstream purification complexity and overall process mass intensity [1].

Yield and Impurity Control in Process-Scale Macrolide Synthesis

During the optimization of the 18-membered macrolide core for the HCV drug Glecaprevir on a 41 kg scale, extensive catalyst screening was conducted to overcome byproduct contamination and high catalyst loading requirements [1]. Zhan Catalyst-1B was the selected catalyst, affording a product yield of 82% while restricting the unreacted starting material to just 4% [1]. Furthermore, it limited critical impurities, restricting the cis-product to 10.4% and the dimer impurity to 3.1%, demonstrating lower impurity levels than other evaluated baseline catalysts in mass balance and selectivity [1].

| Evidence Dimension | Macrocyclization Yield and Impurity Control |

| Target Compound Data | 82% yield, 3.1% dimer impurity |

| Comparator Or Baseline | Broad catalyst screening baseline (lower yields, higher dimer/cis impurities) |

| Quantified Difference | Highest overall product yield (82%) with minimal starting material (4%) |

| Conditions | 41 kg scale process route optimization for Glecaprevir (10 mol% loading) |

For pharmaceutical procurement, selecting a catalyst that inherently minimizes dimer and cis-isomer impurities directly reduces the need for large-scale, cost-prohibitive column chromatography.

Turnover Frequency and Reduced Loading in Standard RCM

Zhan Catalyst-1B exhibits quantifiable catalytic efficiency in standard ring-closing metathesis (RCM) reactions compared to first- and second-generation Grubbs alternatives [1]. In the benchmark RCM of diethyl diallylmalonate, Zhan Catalyst-1B achieves initial turnover frequencies (TOFs) exceeding 2500 h⁻¹ [1]. This performance allows the catalyst to be deployed at low loadings of 0.1–1 mol%, compared to the 2–5 mol% typically required for Grubbs II catalysts to achieve comparable completion, thereby reducing the overall ruthenium burden in the reaction mixture [1].

| Evidence Dimension | Initial Turnover Frequency (TOF) and Required Loading |

| Target Compound Data | TOF > 2500 h⁻¹; 0.1–1 mol% loading |

| Comparator Or Baseline | Grubbs II Catalyst (typically 2–5 mol% loading) |

| Quantified Difference | Up to 5-fold reduction in required catalyst loading |

| Conditions | RCM of diethyl diallylmalonate at mild temperatures |

Lower catalyst loading directly translates to reduced procurement costs per batch and simplifies downstream trace metal scavenging.

Catalyst Recovery via Differential Solvent Precipitation

A primary operational differentiator of Zhan Catalyst-1B over standard Grubbs and Hoveyda-Grubbs catalysts is its engineered solubility profile, which enables straightforward recovery [1]. The catalyst is highly soluble in reaction solvents such as dichloromethane, dichloroethane, and toluene, but is strictly insoluble in protic solvents like methanol and ethanol [1]. This allows the active catalyst to be recovered post-reaction via simple precipitation and filtration, bypassing the complex silica gel chromatography or specialized metal scavengers required for non-recyclable ruthenium complexes [1].

| Evidence Dimension | Post-Reaction Catalyst Recovery Method |

| Target Compound Data | Direct precipitation/filtration via alcohol addition |

| Comparator Or Baseline | Grubbs II / Hoveyda-Grubbs II (Requires chromatography or metal scavengers) |

| Quantified Difference | Elimination of chromatographic purification for catalyst removal |

| Conditions | Standard organic synthesis workup |

The ability to recycle the catalyst via simple filtration drastically lowers the total cost of ownership and improves the process mass intensity (PMI) of the manufacturing route.

Compatibility with Sequential Cascade Catalysis

Zhan Catalyst-1B demonstrates measurable compatibility in complex, multi-catalyst cascade systems where standard catalysts may interfere or degrade [1]. In a sequential ruthenium/chiral phosphoric acid catalyzed cascade for the N-alkylation of indoles (involving RCM, double bond isomerization, and a Mannich reaction), Zhan Catalyst-1B successfully facilitated the initial RCM step without poisoning the subsequent acid-catalyzed asymmetric transformation [1]. This orthogonal compatibility enabled the one-pot synthesis of enantioenriched γ-lactams with up to 92% overall yield and 95% enantiomeric excess (ee) [1].

| Evidence Dimension | Yield and Enantiomeric Excess in Sequential Catalysis |

| Target Compound Data | Up to 92% yield and 95% ee |

| Comparator Or Baseline | Baseline sequential processes (often require intermediate isolation) |

| Quantified Difference | High yield and ee maintained in a one-pot multi-catalyst cascade |

| Conditions | Ru/chiral phosphoric acid sequential RCM/isomerization/Mannich cascade |

The ability to function in one-pot cascade reactions without cross-catalyst deactivation streamlines complex synthetic routes by eliminating intermediate workup steps.

Large-Scale Pharmaceutical Macrocyclization

Zhan Catalyst-1B is the catalyst of choice for the process-scale synthesis of macrocyclic active pharmaceutical ingredients (APIs), such as HCV protease inhibitors. Its ability to drive high-yielding ring-closing metathesis (RCM) while minimizing dimer and cis-isomer impurities makes it critical for routes where downstream chromatography is unscalable [1].

High-Throughput RCM with Cost-Sensitive Catalyst Loading

For industrial applications requiring standard RCM, the high turnover frequency (TOF > 2500 h⁻¹) of Zhan Catalyst-1B allows it to be deployed at 0.1–1 mol% loading. This is ideal for procurement teams looking to reduce ruthenium consumption compared to standard Grubbs II protocols [2].

Green Chemistry and Recyclable Metathesis Workflows

In manufacturing environments prioritizing low Process Mass Intensity (PMI) and minimal trace-metal contamination, Zhan Catalyst-1B offers a distinct advantage. Its specific insolubility in alcohols allows process chemists to recover the active catalyst via simple methanol precipitation, bypassing the need for expensive silica gel chromatography [3].

One-Pot Sequential Cascade Synthesis

Zhan Catalyst-1B is highly suited for advanced synthetic workflows that couple olefin metathesis with subsequent organocatalytic transformations. Its robust stability ensures it does not poison secondary catalysts, enabling streamlined one-pot cascades that yield highly enantioenriched products without intermediate isolation [4].

References

- [1] Drug Hunter. 'Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry', 2023.

- [2] Zhan, Z.-Y. J. 'Recyclable ruthenium catalysts for metathesis reactions.' U.S. Patent Application US20070043180A1, 2007.

- [3] Wikipedia, The Free Encyclopedia. 'Zhan catalyst'.

- [4] Organic Chemistry Frontiers. 'N-alkylation of indole via ring-closing metathesis/isomerization/Mannich cascade under ruthenium/chiral phosphoric acid sequential catalysis', RSC Publishing.